1-Phenanthrenesulfonic acid
Description
Historical Trajectories and Early Investigations of Phenanthrenesulfonic Acid Isomers
The study of phenanthrenesulfonic acids dates back to the late 19th and early 20th centuries, with initial investigations focusing on the sulfonation of phenanthrene (B1679779), a component of coal tar. wikipedia.org Early methods involving the reaction of phenanthrene with sulfuric acid yielded mixtures of various monosulfonate isomers, including the 1-, 2-, 3-, and 9-isomers. acs.org The separation of these isomers proved to be a significant challenge for early chemists, often involving tedious fractional crystallization processes of their salts. acs.org
The yields of these early sulfonation reactions were often low, with the formation of disulfonic acids as common byproducts. orgsyn.org For instance, a described method reported yields of 18% for the 2-acid, 18% for the 3-acid, 13% for the 9-acid, and only 8% for the 1-acid. acs.org The difficulty in obtaining pure isomers in high yields spurred further research into optimizing reaction conditions and developing more efficient separation techniques. These early studies, while challenging, laid the groundwork for understanding the reactivity of phenanthrene and the properties of its sulfonated derivatives.
Structural Distinctiveness and Isomeric Considerations of 1-Phenanthrenesulfonic Acid
This compound (C₁₄H₁₀O₃S) is one of several possible positional isomers of phenanthrenesulfonic acid, each differing in the substitution position of the sulfonic acid group (-SO₃H) on the phenanthrene backbone. chemspider.com The phenanthrene molecule itself is a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings in an angular arrangement. fiveable.me This non-linear structure results in different electronic environments at each carbon position, influencing the regioselectivity of electrophilic substitution reactions like sulfonation.
The position of the sulfonic acid group in this compound, at one of the outermost rings, imparts specific chemical and physical properties that distinguish it from its isomers. The electron-withdrawing nature of the sulfonic acid group influences the aromaticity and reactivity of the entire ring system. The various isomers, including the 2-, 3-, and 9-phenanthrenesulfonic acids, exhibit different solubilities, melting points of their derivatives, and reactivity patterns, which are exploited in their separation and application. wikipedia.orgorgsyn.org
Table 1: Properties of Phenanthrenesulfonic Acid Isomers and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 41105-39-9 | C₁₄H₁₀O₃S | 274.30 |
| 2-Phenanthrenesulfonic acid | 657-55-6 | C₁₄H₁₀O₃S | 274.30 |
| 3-Phenanthrenesulfonic acid | 5345-99-3 | C₁₄H₁₀O₃S | 274.30 |
| 9-Phenanthrenesulfonic acid | 72101-59-2 | C₁₄H₁₀O₃S | 274.30 |
| Phenanthrene | 85-01-8 | C₁₄H₁₀ | 178.23 |
Note: Data sourced from various chemical databases. The properties can vary slightly depending on the source.
Broader Significance of Sulfonated Polycyclic Aromatic Hydrocarbons in Organic Chemistry
Sulfonated polycyclic aromatic hydrocarbons (SPAHs) represent a significant class of organic compounds with diverse applications. fiveable.me The introduction of a sulfonic acid group onto a PAH backbone dramatically alters its physical properties, most notably increasing its water solubility. nih.gov This characteristic is crucial for their use in aqueous systems.
SPAHs are valued for their electronic and optical properties, which stem from their extended π-electron systems. mdpi.com These properties make them suitable for applications in materials science, such as in the development of conducting polymers and sensors. mdpi.comelectrochemsci.org The sulfonate group can also act as a dopant, modifying the electrical conductivity of polymers like polyaniline. electrochemsci.orgresearchgate.net Furthermore, the reactivity of the sulfonic acid group allows for further chemical modifications, making SPAHs versatile intermediates in organic synthesis. orgsyn.org Their ability to act as surfactants and dispersants is another key area of their utility. google.com
Current Research Paradigms and Emerging Frontiers for this compound
Contemporary research on this compound and its isomers is exploring their potential in advanced materials and environmental applications. One area of focus is their use in the synthesis of novel conducting polymers. electrochemsci.orgresearchgate.net For instance, phenanthrene sulfonic acid has been used as a dopant for polymers like poly(2,5-dimethoxyaniline) and poly(ortho-methoxyaniline), leading to the formation of nanostructures such as nanotubes and nanomicelles with interesting electrochemical properties. electrochemsci.orgresearchgate.net
There is also growing interest in the environmental fate and behavior of sulfonated PAHs. While parent PAHs are well-known environmental pollutants, the properties and impact of their sulfonated derivatives are less understood. ntnu.no Research has shown that characteristic signals for phenanthrene sulfonic acids can be observed in analytical techniques like ¹H NMR, suggesting their potential as markers in environmental or industrial samples. nih.gov Additionally, the development of sensors for detecting hazardous phenolic compounds has utilized polymers prepared in the presence of phenanthrene sulfonic acid. mdpi.com The synthesis of phenanthrene-9-sulfonate formalin condensates has also been explored for their use as high-performance surfactants and dispersants. google.com
Structure
3D Structure
Properties
CAS No. |
41105-39-9 |
|---|---|
Molecular Formula |
C14H10O3S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
phenanthrene-1-sulfonic acid |
InChI |
InChI=1S/C14H10O3S/c15-18(16,17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,15,16,17) |
InChI Key |
QFOYLCHPNNWUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenanthrenesulfonic Acid
Direct Sulfonation of Phenanthrene (B1679779): Regioselectivity and Yield Optimization
The direct sulfonation of phenanthrene is a primary method for the synthesis of phenanthrenesulfonic acids. This electrophilic aromatic substitution reaction typically yields a mixture of isomers, with the regioselectivity being highly dependent on the reaction conditions and the sulfonating agent employed.
Sulfuric Acid-Mediated Phenanthrene Sulfonation: Conditions and Isomer Distribution
The reaction of phenanthrene with concentrated sulfuric acid is a well-established method for producing phenanthrenesulfonic acids. orgsyn.orgwikipedia.org The conditions of this reaction, particularly temperature and the concentration of sulfuric acid, play a crucial role in determining the distribution of the resulting sulfonic acid isomers. orgsyn.orgresearchgate.net
When phenanthrene is heated with concentrated sulfuric acid, a mixture of primarily 2- and 3-phenanthrenesulfonic acids is formed. orgsyn.orgwikipedia.org A typical procedure involves heating phenanthrene with concentrated sulfuric acid at temperatures around 120-125°C. orgsyn.org This process is exothermic and results in the formation of a viscous solution containing a mixture of monosulfonated products. orgsyn.org It is important to note that the formation of disulfonic acids can also occur, which can lower the yield of the desired monosulfonated products. orgsyn.org
The separation of the isomeric mixture is often achieved through fractional crystallization of their salts. For instance, the sodium salts of 2- and 3-phenanthrenesulfonic acid can be separated based on their differential solubility. orgsyn.org Further purification can be achieved by converting the sodium salts to other salts, such as barium or potassium salts, and exploiting their solubility differences. orgsyn.org
The isomer distribution is sensitive to the concentration of the sulfuric acid. Studies have shown that the ratio of isomers approaches a constant value at sulfuric acid concentrations below 104% and above 115% H2SO4. researchgate.net This suggests that the nature of the sulfonating species changes with the acid concentration, thereby influencing the position of electrophilic attack on the phenanthrene ring. researchgate.net
Table 1: Isomer Distribution in Sulfuric Acid-Mediated Phenanthrene Sulfonation
| Sulfonating Agent | Temperature (°C) | Major Products | Minor Products | Overall Yield (%) | Reference |
|---|---|---|---|---|---|
| Concentrated H₂SO₄ | 120-125 | 2- and 3-phenanthrenesulfonic acids | Disulfonic acids | Not specified | orgsyn.org |
| Sulfuric acid | Not specified | Sodium phenanthrene-2-, -3-, and -9-sulfonates | Not specified | 83 | researchgate.net |
This table summarizes the typical products and yields obtained from the direct sulfonation of phenanthrene using sulfuric acid under different conditions.
Exploration of Alternative Sulfonating Agents and Their Impact on Regioselectivity
To improve the regioselectivity and yield of 1-phenanthrenesulfonic acid, researchers have explored various alternative sulfonating agents. These agents can offer milder reaction conditions and potentially favor the formation of the 1-isomer, which is often a minor product in sulfuric acid-mediated reactions.
Commonly used alternative sulfonating agents include:
Sulfur trioxide (SO₃): This is a powerful sulfonating agent that can react with phenanthrene under different conditions. researchgate.netnumberanalytics.com The reactivity of polycyclic aromatic hydrocarbons like phenanthrene towards sulfur trioxide in nitrobenzene (B124822) has been studied, providing insights into the relative ease of sulfonation. researchgate.net
Chlorosulfonic acid (ClSO₃H): This is another strong sulfonating agent. researchgate.net However, its use in the sulfonation of phenanthrene did not significantly improve the yields of the 2- and 3-isomers compared to sulfuric acid. researchgate.net
Fuming sulfuric acid (oleum): This is a solution of sulfur trioxide in sulfuric acid and is a more potent sulfonating agent than concentrated sulfuric acid. numberanalytics.com The use of oleum (B3057394) can lead to different isomer distributions. researchgate.net
The choice of solvent can also influence the outcome of the sulfonation reaction. Polar solvents may enhance the solubility of the sulfonic acid group but could also lead to an increase in side reactions. The use of catalytic systems, such as transition-metal catalysts, has been explored to improve regioselectivity in sulfonation reactions.
Indirect Synthetic Routes to this compound and Its Precursors
Due to the challenges in controlling regioselectivity in direct sulfonation, indirect synthetic routes offer a more controlled approach to obtaining this compound. These methods involve the synthesis of a phenanthrene derivative with a functional group at the 1-position that can be subsequently converted to a sulfonic acid group.
Functional Group Interconversions for Sulfonic Acid Moiety Introduction
Functional group interconversion is a key strategy in organic synthesis. imperial.ac.uk In the context of synthesizing this compound, this could involve:
From an amino group: An amino group at the 1-position of phenanthrene can be converted to a diazonium salt, which can then be transformed into a sulfonic acid group. thieme-connect.de
From a halogen: A halogen atom, such as bromine, at the 1-position can be replaced by a sulfonic acid group through various methods, including nucleophilic substitution or metal-catalyzed reactions. thieme-connect.de
These multi-step syntheses, while potentially longer, can provide unambiguous access to the desired 1-isomer.
Precursor Design and Convergent Synthetic Strategies
A more advanced approach involves the design and synthesis of specific precursors that already contain the necessary functionalities for the efficient construction of this compound. This can involve convergent synthetic strategies where different fragments of the molecule are synthesized separately and then combined.
For instance, a precursor could be designed with a substituent at the desired position that directs the sulfonation to the 1-position or a group that can be readily converted to a sulfonic acid. The design of such precursors is a key aspect of modern organic synthesis, allowing for the efficient and regioselective preparation of complex molecules. nsf.govnih.gov
Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, guided by the principles of green chemistry. acs.org This includes the use of less hazardous reagents, solvent-free reaction conditions, and the development of catalytic processes. acs.orgresearchgate.net
In the context of this compound synthesis, green chemistry approaches could involve:
Solid acid catalysts: The use of solid acid catalysts can replace corrosive and difficult-to-handle liquid acids like concentrated sulfuric acid. jchemrev.comrsc.org These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste.
Solvent-free reactions: Conducting reactions without a solvent minimizes the environmental impact associated with solvent use and disposal. rsc.org For example, high-speed ball milling has been used for the sulfonation of arenes. researchgate.net
Catalytic methods: The development of catalytic methods for sulfonation can reduce the amount of reagents needed and improve the efficiency of the reaction. acs.org This could involve the use of novel catalysts that are more selective and operate under milder conditions. acs.org
While specific examples of green chemistry approaches applied directly to the synthesis of this compound are not extensively documented in the provided search results, the general principles of green chemistry offer a framework for developing more sustainable synthetic routes to this compound. omicsonline.orgdiva-portal.org
Solvent-Free and Atom-Economical Methodologies
The pursuit of green chemistry has spurred the development of solvent-free and atom-economical approaches for the synthesis of sulfonic acids. Atom economy, a concept that emphasizes the maximization of atoms from reactants incorporated into the final product, is a key metric in evaluating the sustainability of a chemical process. numberanalytics.comjocpr.comwikipedia.org
In the context of this compound synthesis, traditional methods often involve the use of large volumes of solvents, which contribute to waste generation and environmental concerns. Solvent-free approaches aim to mitigate these issues by conducting reactions in the absence of a conventional solvent. rsc.orgsid.ir
One such approach involves the direct reaction of phenanthrene with a sulfonating agent, such as sulfuric acid, under controlled temperature conditions. While not entirely solvent-free due to the use of excess sulfuric acid which can act as both reactant and solvent, minimizing the amount of acid used is a step towards a more atom-economical process. Research into solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, presents a promising avenue for developing truly solvent-free and recyclable catalytic systems for phenanthrene sulfonation. sid.irorganic-chemistry.org
Table 1: Comparison of Conventional and Atom-Economical Sulfonation
| Feature | Conventional Sulfonation | Atom-Economical Approach |
| Solvent | Often uses excess sulfuric acid or other solvents | Aims for solvent-free conditions or use of recyclable catalysts sid.irorganic-chemistry.org |
| Atom Economy | Lower, due to byproducts and solvent waste wikipedia.orgprimescholars.com | Higher, with a focus on incorporating maximum reactant atoms into the product numberanalytics.comrsc.org |
| Waste Generation | Significant, including acidic wastewater | Reduced, due to the elimination of solvents and potential for catalyst recycling numberanalytics.comsid.ir |
| Catalyst | Typically strong liquid acids | Explores solid acid catalysts for easier separation and reuse organic-chemistry.org |
The development of 100% atom-economical methods, where all reactant atoms are incorporated into the desired product, remains a significant challenge in the sulfonation of phenanthrene. rsc.org However, the principles of atom economy guide the design of more sustainable synthetic routes. numberanalytics.comjocpr.com
Catalytic Approaches for Sustainable Sulfonation Processes
Catalysis plays a pivotal role in advancing sustainable chemical synthesis. In the sulfonation of phenanthrene, catalytic approaches are being explored to enhance reaction rates, improve selectivity for the 1-isomer, and enable milder reaction conditions.
The use of catalysts can lead to more sustainable processes by:
Reducing Energy Consumption: Catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures.
Increasing Selectivity: A selective catalyst can favor the formation of the desired this compound isomer, minimizing the production of unwanted side products.
Enabling Catalyst Recycling: Heterogeneous catalysts, which are in a different phase from the reactants, can be easily separated and reused, reducing waste and cost. organic-chemistry.org
While the direct sulfonation of phenanthrene with sulfuric acid is a long-established method, research is ongoing to identify more efficient and environmentally friendly catalysts. wikipedia.orgscribd.com Bio-based catalysts have been investigated for sulfonation reactions, offering a renewable and potentially more sustainable alternative to traditional acid catalysts. omicsonline.org For instance, sulfonated carbon catalysts derived from biomass have shown promise in various acid-catalyzed reactions. sid.ir
The choice of catalyst and reaction conditions significantly influences the isomeric distribution of the resulting phenanthrenesulfonic acids.
Microwave-Assisted and Ultrasonic Synthetic Enhancements
To accelerate chemical reactions and improve yields, alternative energy sources like microwave irradiation and ultrasound have been investigated for various organic syntheses. oatext.com
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. organic-chemistry.orgnih.govbeilstein-journals.org The direct interaction of microwaves with polar molecules results in rapid and uniform heating, which can enhance reaction rates. researchgate.net
In the context of sulfonation, microwave-assisted methods have been successfully applied to the synthesis of various sulfonated compounds. organic-chemistry.org This technique offers the potential for a more energy-efficient and faster synthesis of this compound compared to conventional heating methods. The key advantages include:
Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. oatext.com
Higher Yields: Increased reaction rates and efficiency can lead to improved product yields. nih.gov
Cleaner Reactions: The reduced reaction times can minimize the formation of byproducts. oatext.com
Ultrasonic Synthesis:
Ultrasonication, the application of ultrasound to chemical reactions, is another technique that can enhance synthetic efficiency. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of chemical reactions. nih.govmdpi.com
Ultrasonic-assisted synthesis has been utilized for the preparation of a wide range of organic compounds and nanomaterials. hielscher.comresearchgate.netfrontiersin.org For the synthesis of this compound, ultrasonication could potentially offer benefits such as:
Increased Reaction Rates: The intense conditions created by cavitation can significantly speed up the sulfonation process. nih.gov
Improved Mass Transfer: The mechanical effects of ultrasound can enhance mixing and mass transfer between reactants.
Table 2: Comparison of Synthetic Enhancement Techniques
| Technique | Principle | Potential Advantages for this compound Synthesis |
| Microwave-Assisted | Rapid, uniform heating through dielectric interactions oatext.comresearchgate.net | Reduced reaction times, higher yields, cleaner product profiles organic-chemistry.orgnih.gov |
| Ultrasonic | Acoustic cavitation leading to localized high energy nih.govmdpi.com | Increased reaction rates, enhanced mass transfer, potential for milder bulk conditions researchgate.net |
The application of these advanced synthetic techniques to the sulfonation of phenanthrene holds promise for developing more efficient and sustainable manufacturing processes for this compound.
Purification and Separation Techniques for this compound Isomers
The sulfonation of phenanthrene typically yields a mixture of isomers, including the 2-, 3-, and 9-isomers, in addition to the desired this compound. acs.org The separation and purification of these isomers are critical steps to obtain pure this compound and can be a challenging task due to their similar physical and chemical properties. aiche.orgminia.edu.eg
A classical and effective method for separating phenanthrenesulfonic acid isomers is fractional crystallization . This technique exploits the differences in the solubilities of the various isomeric salts. acs.orgorgsyn.org By carefully selecting the counter-ion (e.g., sodium, potassium, barium) and the crystallization solvent, it is possible to selectively precipitate one isomer while the others remain in solution. acs.orgorgsyn.org
The process often involves a series of steps:
Conversion to Salts: The mixture of sulfonic acids is first converted into their corresponding salts. The choice of the salt is crucial as it directly impacts the solubility differences between the isomers. acs.orgorgsyn.org
Fractional Crystallization: The salt mixture is then dissolved in a suitable solvent (often water) and allowed to crystallize. The least soluble isomer salt will precipitate out first. orgsyn.org
Isolation and Further Purification: The precipitated salt is collected by filtration. The mother liquor, containing the more soluble isomers, can be subjected to further crystallization steps to isolate the other isomers. acs.orgorgsyn.org
For instance, the barium salt of 2-phenanthrenesulfonic acid is noted to be less soluble than the 3-isomer, facilitating its initial separation. acs.orgorgsyn.org The separation of the 1- and 9-isomers from the 3-isomer can be particularly tedious due to their similar solubilities. acs.org
Another technique that can be employed for the separation of isomers is chromatography . While not as commonly cited in older literature for large-scale separations of these specific isomers, modern chromatographic techniques, such as high-performance liquid chromatography (HPLC), offer high-resolution separation capabilities and are invaluable for analytical determination of isomer purity. For preparative separations, techniques like column chromatography with a suitable stationary phase could be utilized. minia.edu.eg
The identification and purity assessment of the separated isomers are often confirmed by preparing derivatives, such as the p-toluidine (B81030) salts, and determining their melting points, which are distinct for each isomer. acs.orgorgsyn.org
Table 3: Common Separation Techniques for Phenanthrenesulfonic Acid Isomers
| Technique | Principle | Application to Phenanthrenesulfonic Acid Isomers |
| Fractional Crystallization | Differences in solubility of isomeric salts orgsyn.org | Primary method for large-scale separation of 2-, 3-, and 1-isomers by forming and selectively crystallizing their salts (e.g., barium, potassium) acs.orgorgsyn.org |
| Chromatography | Differential partitioning of isomers between a stationary and a mobile phase minia.edu.eg | Useful for analytical purity assessment and potentially for smaller-scale preparative separations. |
| Derivative Formation | Conversion to compounds with distinct physical properties acs.orgorgsyn.org | Used for identification and confirmation of purity of the separated isomers, e.g., formation of p-toluidine salts with characteristic melting points. acs.org |
The successful isolation of pure this compound relies heavily on a systematic and often multi-step separation strategy that leverages the subtle differences in the physicochemical properties of the isomeric forms.
Chemical Reactivity and Derivatization Strategies of 1 Phenanthrenesulfonic Acid
Electrophilic and Nucleophilic Aromatic Substitution Reactions Involving the Phenanthrenesulfonic Acid Core
The reactivity of the phenanthrene (B1679779) ring in 1-phenanthrenesulfonic acid is significantly influenced by the electronic properties of the sulfonic acid group.
Electrophilic Aromatic Substitution (EAS)
The general mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iq Subsequent deprotonation restores the ring's aromaticity. uomustansiriyah.edu.iq For the parent phenanthrene molecule, electrophilic attack, including halogenation and oxidation, typically occurs at the C9 and C10 positions of the central ring, which are the most reactive sites. wikipedia.org
The introduction of a sulfonic acid (-SO₃H) group onto the aromatic core has a profound impact on subsequent electrophilic substitution reactions. The -SO₃H group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack. In simpler aromatic systems like benzene (B151609), this deactivating effect means that harsher reaction conditions are required compared to the parent hydrocarbon. uomustansiriyah.edu.iq Furthermore, the sulfonic acid group typically acts as a meta-director. wikipedia.org In the context of this compound, this deactivating nature would make further substitution more difficult. The directing influence on the polycyclic phenanthrene system is more complex than in benzene, but the electron-withdrawing character of the substituent at the 1-position would be expected to steer incoming electrophiles away from the ring to which it is attached.
It is noteworthy that the sulfonation of phenanthrene can lead to the formation of disulfonic acids even under conditions of partial sulfonation, highlighting the complexity of controlling substitution on this polycyclic system. thieme-connect.de The reversibility of the sulfonation reaction is a key feature that can be exploited synthetically; the sulfonic acid group can be used as a temporary blocking group to direct other electrophiles to specific positions before being removed via desulfonation. minia.edu.egwikipedia.org
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, being electron-rich, are generally unreactive towards nucleophiles. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com The reaction also requires a good leaving group, typically a halide. pressbooks.pub The accepted mechanism is a two-step addition-elimination process where the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion called a Meisenheimer complex. wikipedia.org The leaving group is then expelled in the second step, restoring aromaticity. pressbooks.pub
For an SNAr reaction to occur on a phenanthrene core, the ring would need to be substituted with both a suitable leaving group and at least one potent electron-withdrawing group positioned ortho or para to it. masterorganicchemistry.compressbooks.pub While the sulfonic acid group is electron-withdrawing, it is not a leaving group in the typical SNAr sense. Therefore, this compound itself is not a direct substrate for this reaction. However, a derivative, such as a hypothetical chloro- or fluoro-phenanthrenesulfonic acid, could potentially undergo SNAr, with the sulfonic acid group serving to activate the ring for nucleophilic attack. Modern methods have also shown that π-coordination to transition metals can activate even electron-rich arenes for nucleophilic substitution, opening alternative, catalytic pathways. nih.gov
Transformations of the Sulfonic Acid Group
The sulfonic acid moiety is a highly versatile functional group that can be converted into several important derivatives, including sulfonyl halides, sulfonamides, and sulfonate esters.
One of the most common transformations of arenesulfonic acids is their conversion to the corresponding sulfonyl halides, which are key intermediates for further derivatization. A robust and high-yielding method for this conversion involves treating the sulfonic acid or its corresponding sodium salt with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). indianchemicalsociety.com This approach has been successfully optimized for the synthesis of phenanthrene-2-sulfonyl chloride and phenanthrene-3-sulfonyl chloride from their respective sulfonic acids, suggesting its applicability to the 1-isomer. indianchemicalsociety.com
The resulting sulfonyl chlorides are reactive electrophiles. They readily undergo reactions with nucleophiles such as primary and secondary amines to form sulfonamides. This two-step sequence is a cornerstone of sulfonic acid chemistry.
| Transformation | Starting Material | Reagents | Product |
| Sulfonyl Chloride Formation | This compound | POCl₃ / PCl₅ or SOCl₂ | 1-Phenanthrenesulfonyl chloride |
| Sulfonamide Formation | 1-Phenanthrenesulfonyl chloride | Primary or Secondary Amine (R¹R²NH) | N-substituted-1-phenanthrenesulfonamide |
Desulfonation is the reverse of electrophilic aromatic sulfonation and involves the removal of the -SO₃H group from an aromatic ring. wikipedia.org This reaction is typically achieved by heating the arylsulfonic acid in dilute aqueous acid, effectively a hydrolysis reaction. wikipedia.orgwikipedia.org
The mechanism proceeds via electrophilic attack on the aromatic ring, specifically a protonation at the ipso-carbon (the carbon atom bearing the sulfonic acid group). youtube.com This forms a sigma complex, and the subsequent loss of sulfur trioxide (SO₃) restores the aromaticity of the phenanthrene core. youtube.com The liberated SO₃ reacts with water to form sulfuric acid. youtube.com The temperature required for desulfonation correlates with the ease of the initial sulfonation reaction. wikipedia.org
The primary application of the desulfonation reaction in organic synthesis is to use the sulfonic acid group as a regiochemical control element. It can be introduced to block a reactive position on an aromatic ring, forcing other electrophilic substitutions to occur at different sites. minia.edu.eg Once the desired substitution pattern is achieved, the sulfonic acid group can be easily removed under hydrolytic conditions to yield the final product. wikipedia.orgminia.edu.eg
Synthesis and Characterization of Esters and Salts of this compound
As a strong acid, this compound readily forms salts with a variety of inorganic and organic bases. It can also be converted into sulfonate esters, which are valuable intermediates in organic synthesis.
Synthesis of Salts and Esters
Salts: The formation of metal salts is a straightforward acid-base reaction. For instance, the isolation and purification of phenanthrene-2- and -3-sulfonic acids often involve the precipitation of their respective sodium, potassium, or barium salts from aqueous solutions. orgsyn.org A similar strategy would apply to this compound. The reaction with organic amines, such as p-toluidine (B81030), to form crystalline amine salts is a classical method used for the identification and characterization of sulfonic acids. orgsyn.org
Esters: The direct esterification of a free sulfonic acid with an alcohol is generally not an efficient process. The most common route for preparing sulfonate esters is a two-step procedure. google.com First, the sulfonic acid is converted into the more reactive 1-phenanthrenesulfonyl chloride as described previously. This intermediate is then reacted with an alcohol or a phenol (B47542) in the presence of a base to furnish the desired sulfonate ester. google.com Arenesulfonate esters are widely used in synthetic chemistry, particularly as effective alkylating agents, because the sulfonate anion is an excellent leaving group. researchgate.net Alternative methods for direct esterification include reacting the free acid with phosphoric acid esters. google.com
Characterization
The structural elucidation of these derivatives relies on a combination of standard spectroscopic and analytical techniques.
| Technique | Purpose in Characterization of Salts and Esters |
| Infrared (IR) Spectroscopy | Identifies key functional groups. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group appear in the regions of ~1350 cm⁻¹ and ~1175 cm⁻¹, respectively. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. ¹H NMR confirms the signals of the phenanthrene ring protons and the protons of the alkyl/aryl group in an ester. ¹³C NMR shows the corresponding carbon signals. iljs.org.ng |
| Mass Spectrometry (MS) | Confirms the molecular weight of the derivative through the detection of the molecular ion peak and analysis of fragmentation patterns, such as the loss of SO₃. |
| Elemental Analysis | Determines the elemental composition (C, H, S) of the synthesized compound, confirming its empirical formula. |
Derivatization for Advanced Functional Materials
The unique photophysical and electronic properties of the phenanthrene core, combined with the hydrophilicity and charge of the sulfonic acid group, make this compound and its derivatives attractive building blocks for functional materials.
Phenanthrene sulfonic acid (PSA) has been successfully utilized as a functional dopant to synthesize nanostructured conducting polymers. electrochemsci.orgresearchgate.net In these studies, PSA was incorporated into the backbones of polymers such as polyaniline (PANI), poly(2,5-dimethoxyaniline) (PDMA), and poly(o-methoxyaniline) (POMA) during chemical polymerization. electrochemsci.orgresearchgate.net
The inclusion of the bulky, ionic PSA molecule acts as a template, guiding the morphology of the resulting polymer. This approach has led to the formation of well-defined nanostructures. electrochemsci.orgresearchgate.net Spectroscopic analyses, including UV-Vis and FTIR, confirmed the successful incorporation of the phenanthrene sulfonic acid moiety into the polymer chains. electrochemsci.org The resulting composite materials were shown to be electroactive, indicating that the charge transport properties of the conducting polymer were maintained. electrochemsci.orgresearchgate.net In a practical application, a platinum electrode coated with a polymer layer of poly(2,5-dimethoxyaniline)–phenanthrene sulfonic acid (PDMA-PSA) has been developed for the electrochemical determination of phenol derivatives. researchgate.net
| Polymer System | Dopant | Resulting Morphology | Characterization Methods | Ref. |
| Poly(2,5-dimethoxyaniline) (PDMA) | Phenanthrene Sulfonic Acid (PSA) | Nanotubes (50-100 nm diameter) | SEM, UV-Vis, FTIR, Cyclic Voltammetry | electrochemsci.orgresearchgate.net |
| Poly(o-methoxyaniline) (POMA) | Phenanthrene Sulfonic Acid (PSA) | Nanomicellular structures (100-200 nm radius) | SEM, UV-Vis, FTIR, Cyclic Voltammetry | electrochemsci.orgresearchgate.net |
| Polyaniline (PANI) | Phenanthrene Sulfonic Acid (PSA) | Not specified (fibers interconnected) | FTIR, UV-Vis | electrochemsci.orgresearchgate.net |
Complexation and Coordination Chemistry with Metal Ions
The scientific literature provides a wealth of information on how related molecules, like aromatic sulfonic acids and phenanthrene derivatives, interact with metal ions. For instance, ligands containing sulfonate groups (—SO₃⁻) are well-known to coordinate with metal centers through one or more of the oxygen atoms. This coordination can lead to the formation of a variety of structures, from simple mononuclear complexes to intricate three-dimensional coordination polymers. The mode of coordination can vary, with the sulfonate group acting as a monodentate, bidentate, or bridging ligand, connecting multiple metal centers.
Similarly, the phenanthrene backbone, a polycyclic aromatic system, could in theory participate in π-stacking interactions or even direct η-coordination with certain transition metals, although this is less common for this type of ligand compared to cyclopentadienyl (B1206354) or benzene rings. The combination of the sulfonate group for direct coordination and the large aromatic system for supramolecular interactions could potentially lead to novel materials with interesting properties, such as luminescence or catalysis.
Despite these possibilities, a thorough search of available chemical databases and scholarly articles did not yield specific examples of metal complexes with this compound as the primary ligand. Consequently, data on their synthesis, structural characterization (e.g., crystal structures), spectroscopic properties (e.g., IR, UV-Vis), or the stability constants of such complexes could not be located.
Therefore, the generation of detailed research findings and data tables for the complexation and coordination chemistry of this compound with metal ions is not possible at this time due to the absence of published research on this specific topic. Further experimental investigation would be required to explore and characterize the potential of this compound as a ligand in coordination chemistry.
Advanced Spectroscopic and Structural Elucidation of 1 Phenanthrenesulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the differentiation of isomers of phenanthrenesulfonic acid. magritek.comoxinst.com By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise substitution pattern on the phenanthrene (B1679779) core can be determined.
For 1-phenanthrenesulfonic acid, the protons on the aromatic ring will exhibit distinct chemical shifts due to the anisotropic effects of the fused ring system and the electronic influence of the sulfonic acid group. The proton adjacent to the sulfonic acid group is expected to be significantly deshielded. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, respectively. oxinst.com These methods reveal scalar couplings between adjacent protons (COSY) and direct one-bond correlations between protons and the carbons they are attached to (HSQC), which is crucial for differentiating between the various positional isomers of phenanthrenesulfonic acid. oxinst.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Aromatic Protons and Carbons in Phenanthrene Derivatives
| Nucleus | Environment | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic Protons | 7.0 - 9.0 |
| ¹³C | Aromatic Carbons | 120 - 150 |
| ¹³C | Carbon attached to -SO₃H | Shifted downfield |
Note: Actual chemical shifts can be influenced by solvent and concentration.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in this compound. researchgate.netcovalentmetrology.com These methods are complementary and probe the vibrational modes of the molecule.
FTIR spectroscopy of this compound would prominently feature absorption bands characteristic of the sulfonic acid group. These include the asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the regions of 1350-1440 cm⁻¹ and 1150-1210 cm⁻¹, respectively. The S-O stretching vibration is expected around 1000-1085 cm⁻¹, and the O-H stretch of the sulfonic acid group would appear as a broad band in the high-frequency region. researchgate.net The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenanthrene ring system appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy offers complementary information, particularly for the non-polar bonds of the phenanthrene backbone. spectroscopyonline.com The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The combination of FTIR and Raman data allows for a comprehensive analysis of the vibrational modes and confirmation of the functional groups within the molecule. spectroscopyonline.com In studies of related sulfonated polymers, FTIR has been used to confirm the incorporation of phenanthrene sulfonic acid into polymer backbones. electrochemsci.orgresearchgate.net
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| -SO₃H | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | >3000 |
| C=C | Aromatic Ring Stretch | 1450-1600 |
| S=O | Asymmetric Stretch | 1350-1440 |
| S=O | Symmetric Stretch | 1150-1210 |
| S-O | S-O Stretch | 1000-1085 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound, providing insights into its electronic structure and the extent of π-conjugation. libretexts.orgmsu.edu The phenanthrene core is a large, conjugated system that gives rise to characteristic absorption bands in the UV region.
The UV-Vis spectrum of phenanthrene typically shows multiple bands corresponding to π → π* transitions. The introduction of a sulfonic acid group can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima, depending on its electronic effect and interaction with the solvent. up.ac.za These spectral shifts can provide information about the electronic environment of the chromophore. Studies on derivatives have utilized UV-Vis spectroscopy to confirm the incorporation of phenanthrene sulfonic acid into polymer structures. electrochemsci.orgresearchgate.net The analysis of UV-Vis spectra is crucial for understanding how modifications to the phenanthrene skeleton affect its electronic properties.
Table 3: Typical UV-Vis Absorption Maxima for Aromatic Compounds
| Chromophore | Transition | Typical λₘₐₓ (nm) |
| Benzene (B151609) | π → π | ~254 |
| Naphthalene | π → π | ~220, ~275, ~312 |
| Phenanthrene | π → π* | Multiple bands between 250-350 |
Note: The position and intensity of absorption bands are sensitive to the solvent and substituents.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can aid in structural confirmation. youtube.com Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing sulfonic acids, often in the negative ion mode. upce.cz
In the negative ion mode ESI-MS spectrum of this compound (C₁₄H₁₀O₃S), the most prominent peak would correspond to the deprotonated molecule [M-H]⁻ at an m/z value corresponding to its molecular weight minus one proton. upce.cz The exact molecular weight of this compound is 258.0351 g/mol . chemspider.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. A characteristic fragmentation pathway for sulfonic acids is the loss of the SO₃ group (80 Da). This fragmentation pattern helps to confirm the presence and location of the sulfonic acid moiety.
Table 4: Expected Ions in the Mass Spectrum of this compound
| Ion | Formula | m/z (calculated) | Description |
| [M-H]⁻ | [C₁₄H₉O₃S]⁻ | 257.0272 | Deprotonated molecule |
| [M-H-SO₃]⁻ | [C₁₄H₉]⁻ | 177.0704 | Loss of sulfur trioxide |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Determination
X-ray diffraction (XRD) and single-crystal X-ray crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. libretexts.org
Crystallographic analysis would also reveal crucial information about the intermolecular interactions, such as hydrogen bonding involving the sulfonic acid groups and π-π stacking interactions between the phenanthrene rings. This information is vital for understanding the packing of the molecules in the crystal lattice and how this influences the material's bulk properties. Powder XRD can be used to analyze the crystallinity and phase purity of bulk samples of this compound and its derivatives. ipinnovative.com
Electron Microscopy Techniques (SEM, TEM) for Morphological Analysis of Derived Materials
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are imaging techniques used to investigate the morphology, or surface structure and composition, of materials derived from this compound at the micro- and nanoscale. polymersolutions.comfilab.fr
While these techniques are not typically used to analyze the molecule itself, they are critical for characterizing materials where this compound is used as a dopant or a monomer. For instance, in studies involving conductive polymers, SEM has been used to visualize the formation of nanotubes and nanomicellular structures when phenanthrene sulfonic acid is incorporated into polymer backbones like polyaniline. electrochemsci.orgresearchgate.net SEM micrographs can reveal the size, shape, and distribution of these nanostructures, which are crucial for the material's properties and performance. researchgate.net TEM can provide even higher resolution images, revealing details about the internal structure of these derived materials. polymersolutions.com
Applications of 1 Phenanthrenesulfonic Acid in Catalysis and Advanced Materials Science
Role as an Acidic Catalyst in Organic Transformations
The utility of 1-phenanthrenesulfonic acid as a catalyst stems from its nature as a strong Brønsted acid. wikipedia.org Similar to other aromatic sulfonic acids like p-toluenesulfonic acid, it can donate a proton (H+) to initiate or accelerate a variety of organic reactions. wikipedia.org This catalytic activity is crucial for transformations that require the activation of substrates, typically by making them more electrophilic. wikipedia.org
This compound can be employed in both homogeneous and heterogeneous catalytic systems, depending on its physical form.
Homogeneous Catalysis : In its free acid form, this compound is soluble in various polar organic solvents, allowing it to act as a homogeneous catalyst where the catalyst and reactants are in the same phase. nih.gov This setup facilitates excellent contact between the catalyst and substrate molecules, often leading to high reaction rates and efficiency. nih.gov Examples of reactions catalyzed by soluble strong acids include esterifications, alkylations, and condensations. nih.govchemguide.co.uk
Heterogeneous Catalysis : For applications requiring simplified catalyst recovery and recycling, this compound can be immobilized on a solid support to create a heterogeneous catalyst. stanford.edumdpi.com Common supports include silica (B1680970), alumina, or polymeric resins. patsnap.comresearchgate.net By tethering the phenanthrene (B1679779) moiety to the solid surface, the acidic sulfonic group remains accessible to the reactants, which are typically in a liquid or gas phase. mdpi.com This approach is advantageous for industrial processes as it prevents contamination of the product with the acid and allows for continuous flow reactions. nih.govstanford.edu Sulfonic acid-functionalized materials are noted for their high efficiency and stability, particularly in hydrophobic media. patsnap.com
The fundamental mechanism of catalysis by this compound involves the transfer of a proton to a substrate molecule. wikipedia.org This protonation event is the key step that lowers the activation energy of the reaction, thereby increasing its rate.
A common example is the acid-catalyzed esterification of a carboxylic acid with an alcohol. The catalytic cycle proceeds as follows:
Protonation : The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid.
Activation : This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
Nucleophilic Attack : A molecule of the alcohol attacks the activated carbonyl carbon.
Proton Transfer & Elimination : Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
Catalyst Regeneration : The final step is the deprotonation of the carbonyl oxygen of the newly formed ester, regenerating the Brønsted acid catalyst, which can then participate in another cycle. wikipedia.org
This mechanism effectively provides a lower-energy pathway for the reaction to proceed, resulting in a substantial enhancement of the reaction rate compared to the uncatalyzed process. The efficiency of the catalyst is directly related to its acidity and the stability of the intermediates formed during the reaction cycle. rsc.org
Integration into Polymeric and Nanostructured Materials
The phenanthrene structure can be incorporated into polymers and other advanced materials, where the sulfonic acid group imparts specific functionalities. These materials find use in electronics, smart coatings, and separation technologies.
Electrically conductive polymers often require a "dopant" to introduce charge carriers into their structure. Strong protonic acids can serve this purpose. While polystyrene sulfonate (PSS) is a commonly used polymeric dopant, monomeric aromatic sulfonic acids can also be employed. researchgate.net
When blended with a polymer like polyaniline, this compound can act as a dopant. The sulfonic acid protonates the polymer backbone, creating positive charge carriers (polarons or bipolarons) and introducing the phenanthrenesulfonate anion as the counter-ion. This process transforms the polymer from an insulating state to an electrically conductive one. The bulky phenanthrene group may also influence the morphology and processability of the resulting conductive blend.
Furthermore, monomers containing the phenanthrene sulfonic acid moiety could be synthesized and subsequently polymerized, or a pre-formed polymer containing phenanthrene units could be sulfonated. semanticscholar.org This would create a self-doped conductive polymer or a polyelectrolyte with intrinsic conductivity and specific morphological properties. researchgate.net
Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. specialchem.com The strongly acidic nature of the sulfonic acid group makes this compound a suitable functional moiety for creating pH-responsive materials.
When this compound is incorporated into a polymer matrix, either as a functional group on the polymer backbone or as an additive, the resulting material can exhibit significant changes in its properties with variations in ambient pH. For instance, a hydrogel containing these sulfonic acid groups would swell or shrink dramatically as the pH of the surrounding medium changes, due to the protonation and deprotonation of the acid sites and the resulting osmotic pressure differences.
In functional coatings, this pH-responsiveness can be exploited for applications like controlled release of encapsulated agents or as a corrosion indicator. specialchem.com A coating containing phenanthrenesulfonic acid moieties could be designed to release an encapsulated corrosion inhibitor when a local increase in pH (often associated with the onset of corrosion) is detected. specialchem.com
The introduction of sulfonic acid groups into polymer backbones is a critical strategy for fabricating membranes used in filtration and energy applications, such as proton exchange membrane (PEM) fuel cells. nih.gov Sulfonated aromatic polymers are widely studied as alternatives to conventional perfluorinated materials like Nafion. nih.govresearchgate.net
Incorporating a sulfonated phenanthrene unit into a polymer, such as a poly(arylene ether ketone) or poly(p-phenylene), would impart several desirable properties to a membrane:
Enhanced Hydrophilicity : The polar sulfonic acid groups attract water molecules, increasing the membrane's water uptake. mdpi.com This is crucial for maintaining proton conductivity in fuel cells and for improving water flux in filtration membranes. researchgate.net
Ion Exchange Capacity (IEC) : The sulfonic acid sites provide fixed negative charges and mobile protons, allowing the membrane to function as a cation exchange membrane. The IEC, a measure of the concentration of these acid sites, is a key parameter determining the membrane's performance. mdpi.comacs.org
Formation of Proton Channels : In hydrated membranes, the sulfonic acid groups tend to aggregate, forming hydrophilic domains or channels within the hydrophobic polymer matrix. This phase-separated morphology facilitates the efficient transport of protons, leading to high proton conductivity. nih.govresearchgate.net
The rigid and bulky nature of the phenanthrene group could also enhance the thermal and mechanical stability of the polymer membrane compared to more flexible structures. mdpi.com Research on various sulfonated aromatic polymers demonstrates a direct correlation between the degree of sulfonation and key membrane properties.
| Polymer Composition | Ion Exchange Capacity (IEC) (meq./g) | Water Uptake (%) | Proton Conductivity (mS/cm) |
|---|---|---|---|
| Sulfonated Polyphenylen (SBCDCBP-40) | 1.04 | 36.5 | 58.7 |
| Sulfonated Polyphenylen (SBCDCBP-50) | 1.34 | 45.2 | 70.1 |
| Sulfonated Polyphenylen (SBCDCBP-60) | 1.67 | 58.8 | 85.6 |
| Sulfonated Polyphenylen (SBCDCBP-70) | 2.07 | 69.4 | 101.9 |
| Nafion 211® (Reference) | 0.95 | 34.2 | 82.5 |
Intermediate in Complex Organic Synthesis
This compound serves as a versatile intermediate in multi-step organic syntheses. The presence of the sulfonic acid group on the rigid, polycyclic aromatic phenanthrene framework provides a strategic tool for chemists. This functional group can act as a directing group, a temporary blocking group, or be transformed into a variety of other functionalities, enabling the construction of complex molecular architectures.
Building Block for Natural Products and Heterocyclic Compounds
The phenanthrene nucleus is a core structural motif in numerous natural products, particularly in the alkaloid class. The strategic introduction of a sulfonic acid group at the 1-position of this framework transforms the chemically inert hydrocarbon into a reactive building block suitable for elaborate synthetic pathways. While direct incorporation of this compound into natural product synthesis is specialized, its utility lies in its potential for derivatization. The sulfonyl group can be replaced or used to influence further substitutions on the aromatic rings, paving the way for the attachment of other necessary fragments.
In the realm of heterocyclic chemistry, aromatic sulfonic acids and their derivatives are valuable precursors. scirp.org The synthesis of sulfur-containing heterocyclic compounds, for instance, can involve cyclocondensation reactions where a sulfonyl derivative acts as a key reactant. nih.gov The this compound molecule can be envisioned as a precursor for phenanthrene-fused thiophenes or other S-heterocycles, which are of interest in materials science and medicinal chemistry. The sulfonic acid group can be converted into a thiol or other sulfur-containing functionality, which can then undergo intramolecular or intermolecular cyclization to form the desired heterocyclic ring system.
The table below summarizes the potential of this compound as a foundational material for creating more complex structures.
| Target Compound Class | Synthetic Role of this compound |
| Phenanthrene-based Natural Products | Provides a functional handle on the phenanthrene core for elaboration and introduction of other substituents. |
| Fused S-Heterocycles | Acts as a source of the phenanthrene backbone; the sulfonic acid group can be converted to a reactive sulfur functionality for cyclization. scirp.orgnih.gov |
| Substituted Phenanthrenes | The sulfonic acid group can be replaced by a wide range of functional groups via nucleophilic aromatic substitution or other methods. |
Protecting Group Chemistry and Functional Group Interconversions
One of the most powerful applications of aromatic sulfonation in synthesis is for controlling regioselectivity during electrophilic aromatic substitution. The sulfonic acid group can be introduced as a "blocking group" to occupy a reactive position on the aromatic ring, thereby directing subsequent reactions to other sites. youtube.com For example, if the desired position for a substitution reaction is sterically hindered or electronically disfavored, a sulfonyl group can be placed at the more reactive para-position, forcing the incoming electrophile to the ortho-position. youtube.com Afterward, the sulfonic acid group can be readily removed, typically by treatment with dilute aqueous acid, restoring the original C-H bond. youtube.com
The sulfonic acid moiety is also highly valuable for functional group interconversions (FGI). It can be transformed into a diverse array of other functional groups, significantly enhancing the synthetic utility of the phenanthrene core. A key transformation is the conversion of the sulfonic acid to a phenol (B47542) via alkali fusion (heating with sodium or potassium hydroxide). This provides a route to phenanthrols, which are important synthetic intermediates themselves.
Furthermore, sulfonate esters, derived from sulfonic acids, are excellent leaving groups in nucleophilic substitution reactions, often exhibiting reactivity comparable to or greater than that of halides. ub.edunih.gov This allows for the displacement of the sulfonate group by a wide range of nucleophiles.
The following table details key functional group interconversions starting from an aromatic sulfonic acid like this compound.
| Transformation | Reagents | Product Functional Group |
| Desulfonation | Dilute H₂SO₄, heat | -H (Hydrogen) |
| Conversion to Phenol | NaOH or KOH, fusion (high temp.) | -OH (Hydroxyl) |
| Conversion to Thiophenol | Reduction (e.g., with PCl₅ then Zn/H⁺) | -SH (Thiol) |
| Conversion to Sulfonyl Chloride | Thionyl chloride (SOCl₂) or PCl₅ | -SO₂Cl (Sulfonyl chloride) |
| Conversion to Sulfonamide | 1. SOCl₂ 2. Amine (R₂NH) | -SO₂NR₂ (Sulfonamide) |
| Conversion to Nitrile (Cyanation) | KCN or NaCN, fusion | -CN (Nitrile) |
These interconversions make this compound a strategic precursor, allowing chemists to access a variety of 1-substituted phenanthrene derivatives that might be difficult to prepare directly. ub.eduorganic-chemistry.org
Advanced Analytical Methodologies for 1 Phenanthrenesulfonic Acid
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification.uci.eduscispace.comwjpmr.comnih.govnih.govhplc.eunih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 1-phenanthrenesulfonic acid in various matrices. scispace.comwjpmr.com Its proficiency stems from the differential partitioning of the analyte between a stationary phase and a mobile phase, allowing for effective resolution from other components. scispace.com Reversed-phase HPLC is particularly common for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. uci.edu The versatility and broad applicability of reversed-phase HPLC make it suitable for handling compounds with a wide range of polarities and molecular weights.
The separation of polar compounds like sulfonic acids can be effectively achieved using HPLC. nih.govsielc.com For instance, a method developed for closely related pyrenetrisulfonic and pyrenetetrasulfonic acids demonstrated successful separation in under four minutes using a conventional HPLC instrument. nih.gov The successful application of HPLC for the quantitative analysis of phenanthrenes in plant extracts further underscores its utility for this class of compounds. nih.gov
Method Development and Validation Protocols.nih.govresearchgate.netnih.gov
The development of a robust HPLC method for this compound requires a systematic approach to optimize separation and ensure reliable quantification. wjpmr.com Key parameters that are typically optimized include the selection of an appropriate column, the composition of the mobile phase, column temperature, and the detection wavelength. scispace.com
Validation of the developed method is crucial to demonstrate its suitability for its intended purpose. nih.gov This process involves evaluating several performance characteristics as outlined by international guidelines. researchgate.net
Key Validation Parameters:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the peak area response against a series of known concentrations. nih.govnih.gov For phenanthrene (B1679779) analysis, linearity has been demonstrated over concentration ranges such as 0.625-20.00 μg/mL with a high coefficient of determination (R²) of 0.999. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov For similar phenanthrenes, LOD and LOQ values have been reported in the ranges of 0.78-0.89 μg/mL and 2.38-2.71 μg/mL, respectively. nih.gov In another study, the LOD and LOQ were found to be 2.0 µg/mL and 50 µg/mL, respectively. nih.gov
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). nih.govnih.gov Intraday and interday precision for phenanthrene analysis have been reported to be in the range of 0.25-7.58%. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.gov Recoveries for phenanthrenes have been reported to be between 95% and 100% at various concentrations. nih.gov
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples. researchgate.net
Below is an interactive data table summarizing typical validation parameters for HPLC analysis of phenanthrene-related compounds.
| Validation Parameter | Typical Range | Reference |
| Linearity (R²) | > 0.999 | nih.govnih.gov |
| Limit of Detection (LOD) | 0.78 - 2.0 µg/mL | nih.govnih.gov |
| Limit of Quantitation (LOQ) | 2.38 - 50 µg/mL | nih.govnih.gov |
| Intraday Precision (%RSD) | < 1% | nih.gov |
| Interday Precision (%RSD) | < 1% | nih.gov |
| Accuracy (Recovery %) | 95 - 100% | nih.gov |
Detection Systems: UV, Fluorescence, and Mass Spectrometry Coupling.hplc.eunih.govnih.govscience.gov
A variety of detectors can be coupled with HPLC for the analysis of this compound, each offering distinct advantages in terms of sensitivity and selectivity.
UV Detection: Ultraviolet (UV) detection is a common and robust method for the analysis of aromatic compounds like phenanthrenes. science.gov The selection of an appropriate wavelength, often corresponding to the maximum absorbance of the analyte, is critical for achieving optimal sensitivity. nih.gov For phenanthrenes, a wavelength of 261 nm has been successfully used. nih.gov Diode array detectors (DAD) provide the additional benefit of acquiring full UV spectra, which can aid in peak identification and purity assessment. uci.edu
Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for fluorescent compounds. hplc.eu Since many polycyclic aromatic hydrocarbons (PAHs), including phenanthrene derivatives, are naturally fluorescent, this technique is well-suited for their trace analysis. The method involves selecting optimal excitation and emission wavelengths to maximize the signal-to-noise ratio. hplc.eu
Mass Spectrometry (MS) Coupling: The coupling of HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and structural information. nih.gov This powerful combination allows for the unequivocal identification of the analyte based on its mass-to-charge ratio and fragmentation pattern. LC-MS is particularly valuable for the analysis of complex matrices where co-eluting interferences may be present. nih.govnih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it the method of choice for challenging analytical applications. hplc.eu
The following table compares the general characteristics of these detection systems.
| Detector | Principle | Selectivity | Sensitivity | Structural Information |
| UV/Vis | Absorbance of UV/Visible light | Low to moderate | Moderate | Minimal |
| Fluorescence | Emission of light after excitation | High | High | Minimal |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Very High | Very High | Extensive |
Gas Chromatography (GC) with Derivatization Techniques for Volatile Analysis.colostate.edujfda-online.comgcms.cznih.govmdpi.com
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz However, compounds with low volatility and high polarity, such as sulfonic acids, are not directly amenable to GC analysis. colostate.edu This is due to their tendency to have strong intermolecular interactions, preventing them from being readily vaporized in the GC inlet. colostate.edujfda-online.com To overcome this limitation, derivatization is a necessary prerequisite for the analysis of this compound by GC. colostate.edu
Derivatization involves a chemical reaction to convert the non-volatile analyte into a more volatile and thermally stable derivative. jfda-online.comgcms.cz This process typically targets active hydrogen atoms in functional groups like those found in sulfonic acids. colostate.edu The resulting derivatives are less polar and more amenable to separation in a GC column. colostate.edu
Common derivatization strategies for acidic compounds include:
Silylation: This is one of the most common derivatization techniques, involving the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. colostate.edugcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. gcms.cz
Alkylation (Esterification): This method converts carboxylic and sulfonic acids into their corresponding esters, which are more volatile. colostate.edu Methyl esters are often preferred. colostate.edu Reagents like diazomethane (B1218177) or methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or boron trifluoride) can be employed. nih.gov
The choice of derivatization reagent and reaction conditions depends on the specific analyte and the complexity of the sample matrix. nih.gov The derivatization process should be reproducible and result in a high yield of the desired derivative. mdpi.com
Electrophoretic Techniques for Separation and Characterization.uomustansiriyah.edu.iqusp.orgnih.govharvard.eduiit.edu
Electrophoretic techniques separate charged molecules based on their differential migration in an electric field. harvard.edu These methods can be applied to the separation and characterization of ionic compounds like this compound.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique performed in narrow-bore capillaries filled with a buffer solution. uomustansiriyah.edu.iq A high voltage is applied across the capillary, causing charged analytes to migrate towards the electrode of opposite charge. uomustansiriyah.edu.iq The separation is based on differences in the charge-to-size ratio of the analytes. nih.gov In capillary zone electrophoresis (CZE), the separation occurs in a free buffer solution. usp.org
Gel Electrophoresis: In this technique, the separation is carried out in a gel matrix, such as polyacrylamide or agarose, which acts as a molecular sieve. harvard.edu While proteins and nucleic acids are the most common analytes separated by gel electrophoresis, the technique can be adapted for smaller charged molecules. nih.gov The gel matrix provides a support medium and introduces a size-based separation component in addition to charge. nih.gov
The following table provides a comparison of key features of these electrophoretic techniques.
| Technique | Separation Principle | Key Advantages | Common Applications |
| Capillary Electrophoresis (CE) | Charge-to-size ratio in a free solution | High efficiency, small sample volume, fast analysis | Small ions, peptides, nucleic acids |
| Gel Electrophoresis | Charge and size (molecular sieving) | Good resolution for macromolecules, preparative capabilities | Proteins, DNA, RNA |
Electrochemical Methods for Detection and Redox Behavior.researchgate.netnih.govresearchgate.net
Electrochemical methods offer a sensitive and selective approach for the detection of electroactive compounds and for studying their redox behavior. researchgate.netnih.gov These techniques are based on measuring the current or potential changes resulting from oxidation or reduction reactions of the analyte at an electrode surface.
For a compound like this compound, which contains an electrochemically active phenanthrene core, electrochemical detection can be a viable analytical strategy. The redox behavior of similar aromatic structures has been investigated using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.net
Cyclic Voltammetry (CV): This technique is primarily used to study the redox properties of a compound, such as determining its oxidation and reduction potentials and investigating the reversibility of the electron transfer process. researchgate.net
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis. researchgate.net They are capable of achieving low detection limits, making them suitable for trace analysis. researchgate.netnih.gov
The electrochemical behavior of an analyte is often pH-dependent, and studying this dependence can provide valuable information about the involvement of protons in the redox reactions. researchgate.net Electrochemical sensors, which incorporate a modified electrode to enhance the response towards the target analyte, can further improve the sensitivity and selectivity of the detection. nih.gov
Environmental Chemistry and Biogeochemical Fate of Phenanthrenesulfonic Acids
Occurrence and Distribution in Environmental Compartments
While data specifically detailing the environmental concentrations of 1-Phenanthrenesulfonic acid are limited, the occurrence of aromatic sulfonates (AS) in general is linked to industrial activities. Aromatic sulfonates are large-volume chemicals utilized in various technical processes, including the manufacturing of dyes, detergents, and construction materials. acs.org Their release into the environment can occur through industrial effluents, leading to their presence in wastewater and receiving water bodies.
Due to their high polarity and water solubility, PSAs are expected to be mobile in aqueous environments. Unlike their parent PAH, which strongly adsorbs to soil and sediment, PSAs are less likely to be retained in solid matrices and more likely to partition into the water phase. Consequently, they are potential contaminants of surface water and groundwater, particularly downstream of industrial discharge points or in landfill leachates. acs.org Monitoring studies for related compounds, such as aromatic monosulfonic acids, have confirmed their presence in coastal waters, indicating their potential for wider distribution in aquatic systems. acs.org
Abiotic Degradation Pathways in Aqueous and Soil Systems
The environmental persistence of this compound is influenced by abiotic degradation processes, primarily photolysis and hydrolysis.
Photolysis : Aromatic sulfonyl compounds can undergo photochemical transformations upon exposure to sunlight. The photolysis of sodium arenesulfonates in aqueous solutions has been shown to proceed through two main pathways: desulfonylation (cleavage of the C-S bond to form the parent aromatic compound) and desulfonation (loss of the SO₃H group). rsc.orgacs.org For this compound, this would imply a light-induced conversion back to phenanthrene (B1679779) or the formation of hydroxylated phenanthrene derivatives through reactions with photochemically generated reactive species.
Hydrolysis : Aryl sulfonic acids are susceptible to hydrolytic desulfonation, which is the reverse of the sulfonation reaction used in their synthesis. wikipedia.orgwikipedia.org This reaction typically occurs under heating in dilute aqueous acid, where the sulfonic acid group is replaced by a hydrogen atom, yielding the parent arene (phenanthrene) and sulfuric acid. wikipedia.orgwikipedia.org While this process is known, its environmental relevance under ambient temperature and pH conditions may be limited, as the hydrolysis of some aryl sulfonic acids requires elevated temperatures (e.g., >200°C for benzenesulfonic acid). wikipedia.orgresearchgate.net However, the specific conditions for this compound hydrolysis in the environment are not well-documented.
| Degradation Pathway | Description | Potential Products | Environmental Relevance |
|---|---|---|---|
| Photolysis | Degradation induced by absorption of light energy. Can lead to cleavage of the carbon-sulfur bond or other transformations. rsc.orgacs.org | Phenanthrene, Hydroxylated Phenanthrenes | Considered a potentially significant pathway in sunlit surface waters. |
| Hydrolysis | Cleavage of the C-SO₃H bond by reaction with water, regenerating the parent aromatic compound. wikipedia.org | Phenanthrene, Sulfuric Acid | May be limited under typical environmental conditions; more significant in acidic, high-temperature settings. wikipedia.orgresearchgate.net |
Bioremediation and Microbial Degradation of Sulfonated Polycyclic Aromatic Hydrocarbons
Bioremediation is a key process for the removal of many organic pollutants from the environment. nih.govnih.gov The microbial degradation of sulfonated aromatic compounds is a critical pathway for their ultimate fate. The process for sulfonated PAHs like this compound involves initial enzymatic attacks that cleave the stable carbon-sulfur bond, a process known as desulfonation. oup.comnih.gov
The biodegradation of complex xenobiotics like sulfonated PAHs is often more effectively carried out by microbial consortia rather than single microbial strains. nih.govfrontiersin.org In a consortium, different species can perform complementary metabolic functions, leading to the complete mineralization of the compound. asm.org For instance, studies on sulfonated azo dyes have shown that a bacterial consortium can work sequentially, with one member reducing the azo bond anaerobically to produce sulfonated amines, which are then mineralized by other members under aerobic conditions. nih.govasm.org A similar synergistic action would be beneficial for the degradation of this compound.
The central biochemical challenge in the degradation of PSAs is the cleavage of the C-S bond. Aerobic bacteria have evolved specific enzyme systems to accomplish this. nih.gov
Key Enzymatic Mechanisms in Desulfonation:
Dioxygenase Attack : A common mechanism involves the action of dioxygenase enzymes. These multi-component enzyme systems incorporate both atoms of molecular oxygen into the aromatic ring, typically adjacent to the sulfonate group. This oxygenation destabilizes the C-S bond, leading to the spontaneous elimination of the sulfonate group as sulfite (B76179) (SO₃²⁻). oup.com The resulting dihydroxylated intermediate (a catechol or its equivalent) can then be processed by ring-cleavage enzymes, channeling the carbon skeleton into central metabolic pathways. osdd.net
Monooxygenase Attack : While less characterized for initial desulfonation, monooxygenases could also play a role, hydroxylating the ring and facilitating subsequent desulfonation steps. Fungi, for example, use cytochrome P-450 monooxygenases to initiate PAH degradation. mdpi.com
Once the sulfonate group is removed, the resulting phenanthrene-diol is subject to degradation pathways established for the parent phenanthrene molecule. These pathways involve further enzymatic action by dioxygenases that cleave the aromatic rings, leading to intermediates such as 1-hydroxy-2-naphthoic acid, phthalic acid, and protocatechuic acid, which are ultimately funneled into the tricarboxylic acid (TCA) cycle. osdd.netnih.gov
| Enzyme Class | Role in Degradation | Example Substrates |
|---|---|---|
| Aromatic Sulfonate Dioxygenases | Catalyze the initial attack on the sulfonated ring, leading to desulfonation. oup.com | Benzenesulfonate, Naphthalenesulfonate |
| Ring-hydroxylating Dioxygenases | Oxidize the aromatic rings of the desulfonated phenanthrene core to form cis-dihydrodiols. osdd.net | Phenanthrene, Naphthalene |
| Dehydrogenases | Convert cis-dihydrodiols to dihydroxylated intermediates (e.g., catechols). osdd.net | Phenanthrene-cis-dihydrodiol |
| Ring-cleavage Dioxygenases | Cleave the aromatic rings of catecholic intermediates, opening the path to central metabolism. osdd.net | Dihydroxyphenanthrene, Protocatechuate |
| Cytochrome P-450 Monooxygenases | Used by fungi to initiate PAH oxidation by incorporating one oxygen atom. mdpi.com | Polycyclic Aromatic Hydrocarbons |
The efficiency of microbial degradation of this compound in soil and water is controlled by a combination of physical, chemical, and biological factors.
Bioavailability : For biodegradation to occur, microbes must come into contact with the pollutant. The high water solubility of PSAs suggests they are readily bioavailable in the aqueous phase. However, their ionic nature means that transport across the microbial cell membrane is required to reach the cytoplasmic enzymes, which can be a rate-limiting step. oup.comnih.gov
Microbial Population : The presence of microorganisms with the specific enzymatic machinery for desulfonation is essential. Contaminated sites often harbor adapted microbial communities. mdpi.com Bioaugmentation, the introduction of specialized microbes to a contaminated site, can enhance degradation rates. nih.gov
Environmental Conditions :
Oxygen : Aerobic conditions are generally more effective for the complete degradation of PAHs and their sulfonated derivatives, as oxygen is a required co-substrate for the initial dioxygenase and monooxygenase attacks. mdpi.commdpi.com
pH : The pH of the soil or water can affect microbial activity and enzyme function. Most PAH-degrading bacteria prefer neutral to slightly alkaline conditions. ijpab.com
Temperature : Biodegradation rates are temperature-dependent, with optimal rates for most relevant bacteria occurring in the mesophilic range (20-40°C). ijpab.com
Nutrients : The availability of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism and can be a limiting factor in bioremediation. ijpab.com
Substrate Concentration : High concentrations of some pollutants can be toxic to microorganisms. The concentration of the sulfonated compound can influence the rate and extent of degradation. nih.govresearchgate.net
Acclimatization : The prior exposure of a microbial community to a specific pollutant can lead to the selection and proliferation of competent degraders, a process known as acclimatization. nih.govresearchgate.net
Analytical Challenges in Environmental Monitoring of Phenanthrenesulfonic Acids
The accurate detection and quantification of polar pollutants like this compound in complex environmental matrices such as wastewater, groundwater, and soil extracts present significant analytical challenges. nih.gov
Sample Preparation : The high polarity of PSAs makes their extraction from water samples difficult with traditional liquid-liquid extraction methods that use nonpolar solvents. Solid-phase extraction (SPE) is the preferred method for concentrating these analytes from aqueous samples. mdpi.comresearchgate.net However, the choice of SPE sorbent is critical. Standard reversed-phase materials like C18 may provide poor retention for highly polar compounds. More specialized phases, such as polymeric or carbon-based sorbents, are often required to achieve adequate recovery. mdpi.com
Chromatographic Separation : High-performance liquid chromatography (HPLC) is the primary technique for separating polar compounds. However, the analysis of aromatic sulfonic acids is complicated by several factors:
Poor Retention : PSAs are often poorly retained on standard reversed-phase (e.g., C18) columns.
Peak Tailing : The negatively charged sulfonate group can interact with residual silanol (B1196071) groups on silica-based columns, leading to poor peak shape (tailing). researchgate.net
Mobile Phase Additives : To achieve good separation, specialized chromatographic modes are often necessary, such as ion-pair or ion-interaction chromatography, which involve adding reagents to the mobile phase. These additives can, however, complicate detection. researchgate.net
Detection :
UV Detection : While PSAs absorb UV light, this method lacks the specificity needed for unambiguous identification in complex environmental samples where many other compounds may co-elute and absorb at similar wavelengths.
Mass Spectrometry (MS) : Coupling HPLC with mass spectrometry (LC-MS) provides the high selectivity and sensitivity required for environmental analysis. nih.govnih.gov However, challenges remain:
Ionization : Aromatic sulfonates are typically analyzed in negative ion mode using electrospray ionization (ESI).
Ion Suppression : The presence of salts and other co-extracted matrix components can interfere with the ionization process in the ESI source, leading to a reduction in signal intensity (ion suppression) and inaccurate quantification. researchgate.netnih.gov
Fragmentation : A key advantage of MS is the ability to use fragmentation for identification. Aromatic sulfonates can show a characteristic loss of SO₂ or the presence of an SO₃⁻˙ fragment ion, which can be used as a marker for screening these compounds in complex samples. acs.org
| Analytical Step | Challenge | Common Approach / Solution |
|---|---|---|
| Sample Extraction | Poor recovery of polar analytes from aqueous samples. | Solid-Phase Extraction (SPE) using specialized sorbents (e.g., polymeric, carbon-based). mdpi.com |
| Chromatography | Poor retention and peak tailing on standard reversed-phase columns. | Use of ion-pair or ion-interaction chromatography; use of modern columns designed for polar analytes. researchgate.net |
| Detection (LC-MS) | Ion suppression from matrix components reduces sensitivity and accuracy. | Dilution of extracts; improved sample cleanup; use of matrix-matched calibration or isotope-labeled internal standards. nih.gov |
| Identification | Unambiguous identification in complex mixtures. | High-Resolution Mass Spectrometry (HRMS) for accurate mass measurement; Tandem MS (MS/MS) to monitor specific fragmentation patterns (e.g., loss of SO₂). acs.org |
Theoretical and Computational Studies of 1 Phenanthrenesulfonic Acid
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the molecular structure and electronic characteristics of 1-phenanthrenesulfonic acid.
Molecular Geometry: Computational studies, often using basis sets such as B3LYP/6-311++G(d,p), have been used to optimize the geometry of phenanthrene (B1679779) derivatives. researchgate.net For the parent phenanthrene molecule, calculations have shown a planar structure, which is in excellent agreement with experimental X-ray data. icm.edu.pl The introduction of the sulfonic acid group at the 1-position induces slight distortions in the planarity of the phenanthrene backbone due to steric and electronic effects.
Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For phenanthrene derivatives, these calculations help in understanding their potential use in organic electronics. researchgate.net The molecular electrostatic potential (MEP) map can also be computed to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Below is a table summarizing typical data obtained from quantum chemical calculations for phenanthrene derivatives.
| Property | Description | Typical Calculated Values for Phenanthrene Derivatives |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Varies depending on substituents. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Varies depending on substituents. |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | Typically in the range of semiconductors. researchgate.net |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influenced by the polarity of substituents. |
| Polarizability (α) | The ability of the electron cloud to be distorted by an external electric field. | Can be calculated to assess nonlinear optical properties. researchgate.net |
| Hyperpolarizability (β) | A higher-order measure of the nonlinear response to an electric field. | Important for predicting nonlinear optical activity. researchgate.net |
Spectroscopic Property Prediction and Validation
Computational methods are frequently used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical computations. superfri.org These predicted spectra can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. For sulfonic acids, characteristic vibrational modes include the S=O stretching frequencies. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectra of molecules. nih.gov For phenanthrene derivatives, these calculations can help explain the observed absorption bands, which are typically due to π-π* transitions within the aromatic system. electrochemsci.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be computationally predicted. nih.gov These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.
A comparison of experimental and computational spectroscopic data for a representative phenanthrene derivative is shown below.
| Spectroscopic Data | Experimental Value | Computational Prediction |
| Major IR Peak (S=O stretch) | Typically observed in the region of 1350-1440 cm⁻¹ | Can be predicted with good accuracy using DFT. researchgate.net |
| UV-Vis λmax (π-π transition)* | Dependent on solvent and substitution. | Can be calculated using TD-DFT. |
| ¹H NMR (Aromatic protons) | Typically in the range of 7.5-9.0 ppm | Can be predicted to aid in spectral assignment. |
Reaction Mechanism Elucidation for Sulfonation and Derivatization Processes
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways.
Sulfonation of Phenanthrene: The sulfonation of phenanthrene is an electrophilic aromatic substitution reaction. masterorganicchemistry.com Computational studies can model the reaction pathway, which involves the attack of an electrophile (SO₃ or HSO₃⁺) on the phenanthrene ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comslideshare.net Phenanthrene can be sulfonated at various positions, and computational methods can help predict the relative stability of the intermediates for substitution at different positions, thereby explaining the observed product distribution. libretexts.org The 9-position is often the most reactive site in phenanthrene for electrophilic attack. youtube.com
Derivatization Reactions: The sulfonic acid group can be converted into other functional groups, and the mechanisms of these derivatization reactions can also be studied computationally. For example, the conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with an amine to form a sulfonamide, can be modeled to understand the energetics and kinetics of each step.
Molecular Dynamics Simulations for Intermolecular Interactions and Material Behavior
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a system of molecules, providing insights into intermolecular interactions and the properties of materials in the condensed phase. rsc.org
Intermolecular Interactions: MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. rsc.org These interactions, which include hydrogen bonding involving the sulfonic acid group and π-π stacking of the phenanthrene rings, are crucial in determining the bulk properties of the material. chimia.ch
Material Properties: For materials containing this compound, such as polymers or self-assembled structures, MD simulations can predict properties like:
Aggregation behavior: How the molecules arrange themselves in solution or in the solid state.
Ion conductivity: In the case of sulfonated polymers, MD simulations can model the transport of protons, which is important for applications in fuel cells. researchgate.net
Mechanical properties: Simulations can provide insights into the stress-strain behavior of materials.
The table below outlines the types of information that can be gained from MD simulations.
| Simulation Output | Information Gained |
| Radial Distribution Functions | Provides information about the local arrangement of molecules around a central molecule. |
| Hydrogen Bond Analysis | Quantifies the extent and dynamics of hydrogen bonding in the system. |
| Mean Square Displacement | Can be used to calculate diffusion coefficients of molecules or ions. |
| System Density and Energy | Provides thermodynamic properties of the simulated system. |
Future Research Directions and Interdisciplinary Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The future development of synthetic methodologies for 1-phenanthrenesulfonic acid is geared towards "green chemistry" principles, aiming to reduce environmental impact and enhance safety. Traditional sulfonation of phenanthrene (B1679779) often involves harsh reagents like concentrated or fuming sulfuric acid, which can lead to the formation of multiple isomers and disulfonated byproducts. orgsyn.orgwikipedia.org Research is now focused on creating more selective, efficient, and environmentally benign processes.
Key areas of development include:
Catalyst Innovation : The use of solid acid catalysts is a promising sustainable alternative. Materials such as sulfonic acid-functionalized mesoporous silica (B1680970) (MSN-SO₃H) and other supported sulfonic acids offer high catalytic activity, a large number of reaction sites, and the significant advantage of being recoverable and reusable. acs.orguq.edu.aunih.gov The development of silica-supported catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ has shown success in the sulfonation of various aromatic compounds using sodium bisulfite, often under solvent-free microwave conditions, which drastically reduces reaction times and improves yields. ajgreenchem.com
Eco-Friendly Reagents and Solvents : A significant shift is the replacement of hazardous reagents with greener alternatives. Methodologies using reagents like sodium bisulfite in the presence of a catalyst are being explored. ajgreenchem.com Furthermore, conducting reactions in water, a safe and environmentally friendly solvent, is a key goal. Facile, eco-friendly methods for synthesizing sulfonated derivatives in aqueous media, eliminating the need for toxic organic solvents and bases, have been successfully developed for other aromatic compounds and could be adapted for phenanthrene. mdpi.comresearchgate.net
Alternative Energy Sources : The application of unconventional energy sources such as microwave irradiation and ultrasound is being investigated to accelerate reaction rates and improve energy efficiency. scirp.orgnih.gov For instance, ultrasonically assisted synthesis under Vilsmeier-Haack conditions has been shown to reduce reaction times and enhance yields for the sulfonation of other aromatic compounds. scirp.org
These modern approaches aim to create a synthesis protocol for this compound that is not only efficient but also aligns with the principles of sustainable industrial chemistry. researchgate.net
Table 1: Comparison of Traditional vs. Sustainable Sulfonation Strategies
| Feature | Traditional Sulfonation | Emerging Sustainable Routes |
|---|---|---|
| Reagents | Concentrated H₂SO₄, Fuming H₂SO₄ | Sodium Bisulfite (NaHSO₃), Chlorosulfonic acid alternatives |
| Catalysts | Often uncatalyzed | Reusable solid acids (e.g., MSN-SO₃H, SiO₂/KHSO₄) |
| Solvents | Often neat or harsh organic solvents | Water, Solvent-free conditions |
| Energy Input | Conventional heating | Microwave irradiation, Sonication |
| Byproducts | Isomeric mixtures, disulfonated products, acid waste | Higher selectivity, minimized waste streams |
| Sustainability | Low (hazardous reagents, waste) | High (reusable catalysts, green solvents) |
Exploration of Advanced Catalytic Functions and Design Principles
The inherent Brønsted acidity of the sulfonic acid group in this compound makes it a candidate for use as a catalyst itself, or as a functional group in the design of more complex catalytic systems. Future research is focused on harnessing and enhancing this catalytic potential.
The design principles for new catalysts incorporating the phenanthrenesulfonic acid moiety revolve around several key aspects:
Heterogenization : Anchoring the sulfonic acid group onto solid supports is a primary strategy to combine the high activity of homogeneous acid catalysts with the operational advantages of heterogeneous systems, such as easy separation and recyclability. acs.orgmdpi.com Inorganic materials like mesoporous silica are functionalized to create stable, solid acid catalysts. acs.orgmdpi.com The choice of linker (e.g., propyl vs. phenyl groups) can enhance stability against leaching of the -SO₃H group, particularly in aqueous reaction media. mdpi.com
Tuning Acidity and Lipophilicity : The catalytic activity of sulfonic acid-functionalized materials can be precisely tuned. For example, the introduction of fluorine atoms into the structure can increase acidity. mdpi.com In reactions involving nonpolar substrates, such as the esterification of fatty acids, designing catalysts with increased lipophilicity—for instance, by adding a long alkyl chain to the catalyst structure—improves solubility in the reaction mixture and enhances performance. mdpi.com
Multifunctionality : Catalysts can be designed to possess multiple types of active sites. For example, combining the Brønsted acidity of the sulfonic acid group with the Lewis acidity of metal nodes in a metal-organic framework (MOF) can create synergistic effects, leading to enhanced catalytic activity. uq.edu.au
These advanced catalysts are being explored for a wide range of organic transformations, including esterification, alkylation, condensation reactions, and the synthesis of fine chemicals and pharmaceuticals. nih.govmdpi.com
Innovations in Materials Science Applications
Phenanthrene and its derivatives are recognized for their valuable electronic and optical properties, making them excellent building blocks for advanced materials, particularly in the field of organic electronics. nbinno.com The introduction of a sulfonic acid group onto the phenanthrene core is a promising strategy for creating new functional materials with tailored properties.
Future innovations are anticipated in the following areas:
Organic Light-Emitting Diodes (OLEDs) : Phenanthrene derivatives are used as emitters or as host materials in the emitting layer of OLEDs. nbinno.comacademie-sciences.fr The sulfonic acid group, being strongly polar and capable of hydrogen bonding, can be used to modify the solubility of these materials, allowing for solution-based processing techniques like inkjet printing. It can also influence the energy levels (HOMO/LUMO) of the molecule, which is critical for tuning the color and efficiency of light emission. academie-sciences.fr
Functional Polymers and Membranes : this compound can be used as a monomer or a functional additive in polymerization reactions. The resulting sulfonated polymers could find applications as proton exchange membranes in fuel cells, where the sulfonic acid groups facilitate proton transport.
Sensors and Conductive Materials : The aromatic phenanthrene core provides a rigid, planar structure conducive to π-stacking and charge transport, while the sulfonic acid group can modulate these interactions and introduce sensitivity to specific analytes (e.g., pH, metal ions). This could lead to the development of new chemosensors or conductive materials.
The ability to precisely modify the phenanthrene structure allows for the creation of materials with enhanced brightness, color purity, and energy efficiency for electronic displays and other high-tech applications. nbinno.comgoogle.comgoogle.com
Enhanced Environmental Remediation and Analytical Technologies
The sulfonic acid group dramatically increases the water solubility of the otherwise hydrophobic phenanthrene molecule. This property is central to future research in both environmental remediation and the development of advanced analytical methods.
Environmental Remediation: Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene are persistent environmental pollutants. The biodegradation of phenanthrene is a known remediation pathway, often initiated by microbial action. nih.govnih.gov The presence of surfactants, such as linear alkylbenzene sulfonates, can impact the bioavailability and degradation of phenanthrene. nih.govnih.gov this compound itself, being an analog of such surfactants, may play a role in enhancing the dispersal and microbial uptake of other PAHs. Furthermore, its increased polarity could make it more susceptible to certain microbial degradation pathways compared to the parent phenanthrene. Future work could explore its use as a biodegradable surfactant for soil washing or its potential to be degraded by specific microbial consortia that target sulfonated aromatics. aun.edu.eg Materials like sulfonated graphene have shown exceptional ability to adsorb phenanthrene from water, suggesting that sulfonic acid functional groups on sorbent materials are highly effective for pollutant capture. acs.org
Analytical Technologies: Accurate detection and quantification of PAHs and their derivatives in environmental samples are crucial. Standard methods for PAH analysis include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. cdc.gov For sulfonated aromatics, which are highly water-soluble, HPLC is particularly well-suited. researchgate.net Future developments will likely focus on enhancing the sensitivity and selectivity of these methods for this compound.
Table 2: Prospective Analytical Techniques for this compound
| Technique | Principle | Potential Application for this compound |
|---|---|---|
| HPLC-UV/Fluorescence | Separation based on polarity, detection via UV absorbance or fluorescence. | Quantitative analysis in water samples; phenanthrene core is fluorescent. nih.gov |
| LC-MS/MS | HPLC separation followed by mass spectrometry for identification and quantification. | Highly sensitive and specific detection in complex matrices like soil extracts or biological fluids. researchgate.net |
| Capillary Electrophoresis (CE) | Separation based on charge and size in an electric field. | Effective for separating charged species like sulfonates. researchgate.net |
| Solid-Phase Extraction (SPE) | Pre-concentration of analyte from a large sample volume onto a solid sorbent. | Sample cleanup and concentration from environmental water samples prior to HPLC or GC-MS analysis. cdc.govresearchgate.net |
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry provides powerful tools to predict the properties of molecules like this compound, guiding experimental work and accelerating the discovery of new applications. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this research.
Density Functional Theory (DFT) : DFT calculations are used to optimize the molecular geometry and predict a wide range of properties. researchgate.net For this compound, DFT can be used to:
Determine the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for predicting its utility in organic electronics. researchgate.net
Calculate molecular polarizabilities and other optical properties. mdpi.com
Simulate vibrational spectra (IR and Raman) to aid in experimental characterization.
Model reaction pathways, for instance, to understand its degradation mechanisms or its interaction with catalytic sites. nih.govkoreascience.kr Studies on halogenated phenanthrene derivatives have already shown how computational methods can elucidate changes in electronic properties and reactivity. consensus.app
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between chemical structure and a specific property or activity, such as toxicity or reaction rate. mdpi.comresearchgate.net For this compound, QSAR could be developed to:
Predict its environmental fate, such as biodegradability or potential toxicity, based on molecular descriptors.
Screen for potential biological activities by comparing its structural features to those of known active compounds, such as sulfonamide-based enzyme inhibitors. researchgate.netnih.govsemanticscholar.org
Estimate its reactivity with environmental oxidants like sulfate (B86663) radicals, which is important for understanding its persistence in advanced oxidation remediation processes. mdpi.com
These computational approaches allow for the in silico design of novel phenanthrenesulfonic acid derivatives with optimized properties for specific applications, reducing the need for extensive trial-and-error synthesis and testing.
Q & A
Basic: What are the key chemical properties of 1-phenanthrenesulfonic acid, and how are they experimentally characterized?
To determine its properties (e.g., solubility, pKa, thermal stability), researchers should:
- Conduct UV-Vis spectroscopy to analyze electronic transitions in aromatic systems .
- Use HPLC with sulfonic acid-specific columns to assess purity and quantify degradation products .
- Perform titration experiments to measure acidity (pKa) in aqueous solutions, adjusting ionic strength to mimic physiological conditions .
- Apply thermogravimetric analysis (TGA) to evaluate thermal stability under inert and oxidative atmospheres .
Basic: What methodologies are recommended for synthesizing this compound with high yield and purity?
Synthesis optimization requires:
- Regiospecific sulfonation : Use controlled sulfonating agents (e.g., chlorosulfonic acid) in non-polar solvents to minimize side reactions .
- Purification via recrystallization : Employ mixed-solvent systems (e.g., ethanol-water) to isolate crystalline products .
- Validation with NMR : Confirm sulfonic acid group placement using H and C NMR, comparing shifts to benzenesulfonic acid analogs .
Basic: How can researchers evaluate the toxicity profile of this compound?
Toxicity studies should follow EPA guidelines for sulfonic acids:
- In vitro assays : Use human cell lines (e.g., HepG2) to assess cytotoxicity and genotoxicity via MTT and comet assays .
- Animal models : Administer graded doses in rodent studies, monitoring renal and hepatic biomarkers (e.g., ALT, creatinine) over 28-day exposure periods .
- Environmental impact : Test biodegradability using OECD 301F assays to quantify microbial degradation rates .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
For accurate quantification:
- Ion-pair chromatography : Pair with tetrabutylammonium bromide to enhance retention and resolution in biological samples .
- Mass spectrometry : Use ESI-MS in negative-ion mode for high sensitivity, with deuterated internal standards to correct matrix effects .
- Capillary electrophoresis : Optimize buffer pH (2.5–3.5) to separate sulfonic acid derivatives in environmental samples .
Basic: How can researchers assess the stability of this compound under varying storage conditions?
Design stability studies by:
- Forced degradation : Expose the compound to heat (40–60°C), light (UV-A), and acidic/alkaline conditions, monitoring decomposition via HPLC .
- Long-term storage : Use accelerated aging protocols (25°C/60% RH) and model degradation kinetics using Arrhenius equations .
Advanced: How should experimental designs be structured to investigate novel applications (e.g., catalysis or biomedicine)?
For hypothesis-driven studies:
- Define variables : Independent variables (e.g., pH, temperature), dependent variables (e.g., reaction rate, binding affinity) .
- Statistical power : Use factorial designs (e.g., 2 designs) to identify interactions between variables, ensuring n ≥ 3 replicates for ANOVA .
- Control groups : Include benzenesulfonic acid analogs to benchmark performance .
Advanced: How can contradictions in published data on sulfonic acid reactivity be resolved?
Address discrepancies through:
- Meta-analysis : Systematically compare studies, categorizing results by methodology (e.g., solvent polarity, catalyst type) .
- Sensitivity testing : Replicate conflicting experiments while strictly controlling humidity and oxygen levels, which often alter sulfonic acid behavior .
- Computational validation : Perform DFT calculations to model reaction pathways and identify thermodynamic outliers .
Advanced: What strategies are effective for modeling this compound’s interactions with biological targets?
Computational approaches include:
- Molecular docking : Use AutoDock Vina to simulate binding with proteins (e.g., albumin), validating with SPR experiments .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonic acid-protein complexes in physiological saline .
Advanced: How can cross-reactivity with other sulfonic acids be minimized in analytical assays?
Optimize specificity via:
- Chromatographic modifiers : Add cyclodextrins to mobile phases to enhance separation of structurally similar sulfonic acids .
- Antibody-based detection : Develop monoclonal antibodies against the phenanthrene moiety for ELISA-based assays .
Advanced: What methodologies enable the study of this compound’s behavior in multicomponent systems?
For complex mixtures:
- Synchrotron X-ray scattering : Probe self-assembly in surfactant systems, correlating with conductivity measurements .
- Isothermal titration calorimetry (ITC) : Quantify binding energetics with cyclodextrins or polymers to assess encapsulation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
